![molecular formula C8H5NO3 B13059388 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via a Michael addition followed by intramolecular cyclization .
Industrial Production Methods: The absence of metal catalysts and the simplicity of the workup procedure make this compound attractive for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the pyridine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrano[2,3-b]pyridine derivatives .
Applications De Recherche Scientifique
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a pharmacophore in drug development.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, these compounds can induce genomic instability and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Benzo[h]pyrano[2,3-b]quinoline: Features a fused benzene ring, offering different chemical properties and biological activities.
Uniqueness: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H5NO3 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
pyrano[2,3-b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2 |
Clé InChI |
FKXLWERUVHBVNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(N=CC=C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
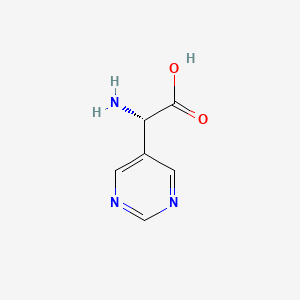
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
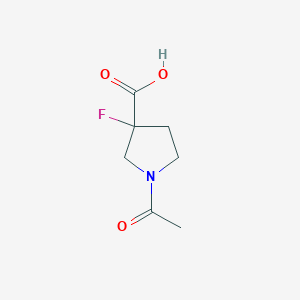

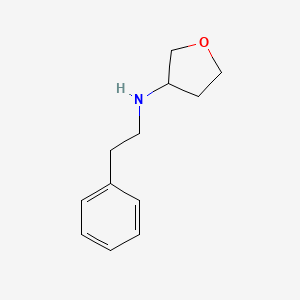
![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)

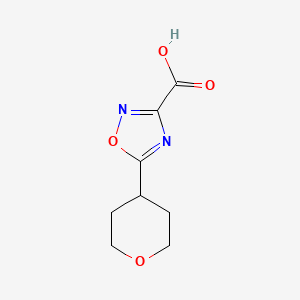
![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
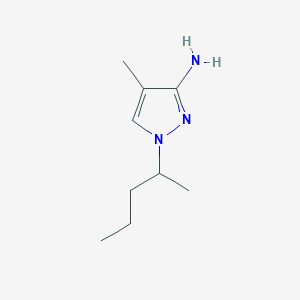

![2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
